Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate
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Overview
Description
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is a chemical compound with the molecular formula C15H12N4O2 and a molecular weight of 280.281 g/mol . This compound is known for its unique structure, which includes a triazene group linked to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate typically involves the reaction of 4-cyanophenylhydrazine with methyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazene and benzoate groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1e)-3-(4-nitrophenyl)triaz-1-en-1-yl]benzoate
- Methyl 2-[(1e)-3-(4-methylphenyl)triaz-1-en-1-yl]benzoate
- Methyl 2-[(1e)-3-(4-chlorophenyl)triaz-1-en-1-yl]benzoate
Uniqueness
Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
35107-35-8 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-[(4-cyanoanilino)diazenyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)13-4-2-3-5-14(13)18-19-17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
InChI Key |
SGXCZZWMFQPRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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